5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide: is a chemical compound with a unique structure that includes a furan ring, a thiophene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction with the furan ring, often using palladium-catalyzed cross-coupling reactions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Chlorination: The final step involves the chlorination of the compound using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the sulfonamide group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, especially at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of interest for the development of new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for use in various industrial processes, including catalysis and material science.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide
- 5-chloro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-sulfonamide
Uniqueness
Compared to similar compounds, 5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide stands out due to its unique combination of functional groups. The presence of both furan and thiophene rings, along with the sulfonamide group, provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4S2/c1-11(14,8-3-2-6-17-8)7-13-19(15,16)10-5-4-9(12)18-10/h2-6,13-14H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RESDHVGPXFCCRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(S1)Cl)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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